6-Methylapigenin

Description

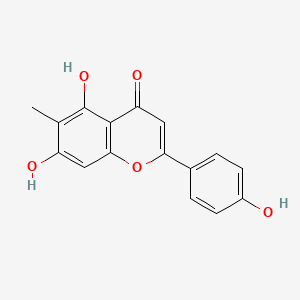

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-8-11(18)6-14-15(16(8)20)12(19)7-13(21-14)9-2-4-10(17)5-3-9/h2-7,17-18,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGRXDWWYMFIGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433447 | |

| Record name | 6-Methylapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5526-57-8 | |

| Record name | 6-Methylapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Botanical Sourcing for Research

Isolation and Characterization from Valeriana Species: Valeriana jatamansi (formerly Valeriana wallichii) and Valeriana officinalis

6-Methylapigenin has been successfully isolated from the underground organs, specifically the rhizomes and roots, of Valeriana jatamansi (synonymous with Valeriana wallichii) and Valeriana officinalis. nih.govresearchgate.netwikipedia.org These plants are perennial herbs known for their traditional use. nih.gov The presence of this compound is considered one of the active constituents contributing to the properties of Valerian extracts. nih.govresearchgate.net

The identification and characterization of this compound from these species were accomplished using a combination of spectroscopic methods. nih.gov Researchers utilized UV spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry to elucidate and confirm the molecular structure of the isolated compound as 5,7,4'-trihydroxy-6-methylflavone. researchgate.netnih.gov The concentration of this compound in the crude drug material from Valeriana wallichii has been estimated to be in the range of 0.0013% to 0.013%. nih.gov

Table 1: this compound in Valeriana Species

| Botanical Source | Plant Part | Compound Identified |

|---|---|---|

| Valeriana jatamansi (syn. V. wallichii) | Rhizomes and Roots | This compound |

| Valeriana officinalis | Rhizomes and Roots | This compound |

Identification in Other Plant Genera, e.g., Picea neoveitchii and Ceratonia siliqua

While the Valeriana genus is a well-documented source, the distribution of this compound extends to other plants. However, its presence in Picea neoveitchii is not extensively documented in scientific literature.

In the case of Ceratonia siliqua (carob), extensive phytochemical analyses have been conducted, revealing a rich profile of polyphenolic compounds. ekb.egnih.gov These studies have identified numerous flavonoids and phenolic acids, such as gallic acid, tannins, quercetin, and kaempferol. ekb.eg While various flavonoids, including apigenin (B1666066) itself, have been detected at lower levels in carob, the specific methylated derivative, this compound, is not commonly reported as a constituent. ekb.eg

Methodologies for Extraction and Purification from Plant Biomass for Research Purposes

The isolation of this compound from plant biomass for research involves multi-step extraction and purification protocols designed to separate flavonoids from a complex mixture of phytochemicals.

A general workflow for this process is outlined below:

Preparation of Plant Material : The initial step involves drying and coarsely powdering the relevant plant parts, such as the rhizomes and roots of Valeriana species.

Extraction : A solvent-based extraction method is typically employed. Maceration or Soxhlet extraction using solvents of varying polarity, such as ethanol (B145695) or methanol (B129727), is common for drawing out flavonoids and other secondary metabolites from the plant matrix.

Solvent Fractionation : The crude extract is often subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate (B1210297), butanol). This step helps to separate compounds based on their solubility, with flavonoids typically concentrating in the ethyl acetate or butanol fractions.

Chromatographic Purification : The flavonoid-rich fraction undergoes further purification using various chromatographic techniques.

Column Chromatography : This is a primary method for separation. The fraction is loaded onto a column packed with a stationary phase like silica (B1680970) gel. A mobile phase, consisting of a solvent system (e.g., chloroform:methanol), is then passed through the column to elute the compounds at different rates, allowing for their separation into different fractions.

High-Performance Liquid Chromatography (HPLC) : For final purification and analysis, HPLC is often used. This technique provides high resolution and is used to isolate pure compounds and determine their purity.

Crystallization : The purified fractions containing this compound can be concentrated, and the compound may be crystallized to achieve a high degree of purity.

The entire process is guided by analytical techniques, such as Thin-Layer Chromatography (TLC) or HPLC, to monitor the presence and purity of this compound in the fractions.

Biosynthesis and Metabolic Pathways of 6 Methylapigenin

General Flavonoid Biosynthesis Pathways Relevant to 6-Methylapigenin Formation

The journey to this compound begins with the well-established phenylpropanoid pathway, a central route in plants for producing a wide array of secondary metabolites. frontiersin.org This pathway utilizes the amino acid phenylalanine, derived from the shikimate pathway, as its starting point. frontiersin.orgnih.gov

The initial steps involve the conversion of phenylalanine to 4-coumaroyl-CoA. frontiersin.org This molecule then enters the flavonoid-specific branch of the pathway. Chalcone (B49325) synthase (CHS), a key enzyme, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.govfrontiersin.org This chalcone is the foundational backbone for virtually all flavonoids. nih.gov

Subsequently, chalcone isomerase (CHI) facilitates the cyclization of naringenin chalcone to produce the flavanone (B1672756) naringenin. nih.govnih.gov Naringenin is a critical intermediate, serving as a precursor for a diverse range of flavonoids, including the direct precursor to apigenin (B1666066). nih.govtandfonline.com The conversion of naringenin to apigenin is accomplished by the enzyme flavone (B191248) synthase (FNS), which introduces a double bond into the C-ring of the flavanone structure. frontiersin.orgnih.govfrontiersin.org

Enzymatic Methylation Mechanisms Leading to the 6-Methyl Substitution

The final step in the biosynthesis of this compound is the specific methylation of the apigenin molecule at the 6-position of the A-ring. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor, transferring a methyl group to a hydroxyl group on the apigenin scaffold. ontosight.aimdpi.com

While the specific O-methyltransferase responsible for the 6-O-methylation of apigenin has been a subject of study, research on various flavonoid O-methyltransferases (FOMTs) has shed light on their substrate and positional specificities. researchgate.netmdpi.com For instance, different OMTs have been identified that can methylate flavonoids at various positions, such as the 3'-, 7-, and 4'-hydroxyl groups. mdpi.comnih.gov The enzyme responsible for creating this compound would specifically target the hydroxyl group at the C-6 position. The methylation of flavonoids, including apigenin, is a crucial modification that can alter their biological activity and bioavailability. ontosight.aimdpi.com

Identification and Role of Precursor Molecules and Related Biosynthetic Intermediates

The biosynthesis of this compound relies on a cascade of precursor molecules and intermediates, each playing a vital role in the construction of the final compound.

| Molecule | Role | Enzyme(s) Involved |

| Phenylalanine | Initial precursor from the shikimate pathway. nih.gov | Phenylalanine ammonia-lyase (PAL) |

| 4-Coumaroyl-CoA | Key intermediate linking the general phenylpropanoid pathway to flavonoid synthesis. frontiersin.orgnih.gov | 4-coumarate:CoA ligase (4CL) |

| Malonyl-CoA | Provides two-carbon units for the formation of the flavonoid A-ring. nih.govfrontiersin.org | Acetyl-CoA carboxylase |

| Naringenin Chalcone | The first flavonoid-like structure, the open-chain precursor to flavanones. nih.gov | Chalcone synthase (CHS) |

| Naringenin | A central flavanone intermediate, precursor to apigenin. nih.govnih.govtandfonline.com | Chalcone isomerase (CHI) |

| Apigenin | The direct precursor to this compound, a flavone. ontosight.ai | Flavone synthase (FNS) |

| S-Adenosyl-L-methionine (SAM) | The methyl group donor for the final methylation step. ontosight.aimdpi.com | O-methyltransferase (OMT) |

This biosynthetic pathway highlights the modular nature of flavonoid production in plants, where a common set of intermediates can be modified by specific enzymes to generate a vast diversity of compounds.

Research on Metabolic Transformations and Biotransformation in In Vitro Systems and Non-Human Organisms

The metabolic fate of this compound and related flavonoids has been investigated in various systems, revealing processes of conjugation and further modification. In general, flavonoids undergo metabolic transformations in organisms to increase their water solubility and facilitate excretion. frontiersin.org These transformations often involve glucuronidation, sulfation, and further methylation. frontiersin.org

Studies using non-human organisms and in vitro models have demonstrated the biotransformation of flavonoids. For instance, microbial biotransformation has been shown to be an effective method for modifying flavonoids. researchgate.net Entomopathogenic filamentous fungi, such as Beauveria bassiana, have been used to transform 6-methyl-8-nitroflavone into its 4'-O-β-D-(4″-O-methyl)-glucopyranoside derivative. nih.gov While this study did not use this compound directly, it illustrates the capacity of microorganisms to glycosylate and methylate methylated flavonoid structures.

Furthermore, the bacterium Escherichia coli has been engineered to produce methylated apigenin derivatives, such as genkwanin (B190353) (7-O-methylapigenin), from naringenin. jmb.or.krpsu.edu This was achieved by introducing the genes for flavone synthase and a specific flavone 7-O-methyltransferase. psu.edunih.gov Such studies demonstrate the feasibility of using microbial systems to produce specific methylated flavonoids and to study their metabolic pathways.

In the context of the human body, dietary polyphenols like flavonoids are extensively metabolized by the gut microbiota, which can break them down into smaller phenolic compounds that are then absorbed and further metabolized by the host. nih.gov While specific data on the metabolic fate of this compound in humans is limited, the general pathways of flavonoid metabolism suggest it would likely undergo conjugation reactions.

Chemical Synthesis Approaches for 6 Methylapigenin and Its Analogs

Total Synthesis Strategies for the Flavone (B191248) Skeleton

The foundational structure of 6-methylapigenin is the flavone (2-phenylchromen-4-one) skeleton. semanticscholar.org A number of classical and modern synthetic methods have been developed to construct this heterocyclic system. These strategies typically involve the formation of a chalcone (B49325) or a 1,3-diketone intermediate, which then undergoes cyclization to form the chromen-4-one ring.

Key total synthesis strategies include:

Allan-Robinson Reaction: This method involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) to form flavones. biomedres.us

Baker-Venkataraman Rearrangement: A widely used two-step process where a 2-hydroxyacetophenone (B1195853) is first converted to its benzoyl ester. semanticscholar.org This ester then undergoes a base-catalyzed rearrangement to form a 1,3-diphenylpropane-1,3-dione, which is subsequently cyclized under acidic conditions to yield the flavone core. semanticscholar.org

Claisen-Schmidt Condensation: This approach involves the condensation of a 2-hydroxyacetophenone with a benzaldehyde (B42025) derivative to form a 2'-hydroxychalcone. semanticscholar.org This chalcone intermediate can then undergo oxidative cyclization to furnish the flavone ring. semanticscholar.orgmdpi.comnih.gov Various reagents, such as iodine in DMSO or n-tetrabutylammonium tribromide, can be used to facilitate this cyclization. semanticscholar.org

One-Pot Synthesis Methods: More recent advancements have focused on developing efficient one-pot syntheses. For example, a method using a combination of bismuth(III) chloride (BiCl₃) and ruthenium(III) chloride (RuCl₃) mediates the direct ortho-acylation of a substituted phenol (B47542) with a cinnamoyl chloride, followed by intramolecular cyclodehydrogenation to form the flavone structure in a single sequence. rsc.org

| Reaction Name | Description | Key Intermediates |

|---|---|---|

| Allan-Robinson Reaction | Condensation of an o-hydroxyaryl ketone with an aromatic anhydride. biomedres.us | o-hydroxyaryl ketone |

| Baker-Venkataraman Rearrangement | Base-catalyzed rearrangement of a 2-(benzoyloxy)acetophenone followed by acid-catalyzed cyclization. semanticscholar.org | 1,3-Diphenyl-1,3-dione |

| Claisen-Schmidt Condensation & Oxidative Cyclization | Condensation of a 2-hydroxyacetophenone and a benzaldehyde, followed by cyclization of the resulting chalcone. semanticscholar.orgnih.gov | o-Hydroxychalcone |

| Metal-Mediated One-Pot Synthesis | Cascade reaction involving intermolecular ortho-acylation and intramolecular cyclodehydrogenation. rsc.org | o-Hydroxychalcone (transient) |

Semi-synthetic Derivatization Methods from Apigenin (B1666066) Precursors

Semi-synthetic approaches, starting from abundant, naturally occurring flavonoids, offer an alternative route to this compound and its analogs. Precursors like naringenin (B18129), a flavanone (B1672756), or diosmin (B1670713), a flavone glycoside, can be chemically modified to yield the target compounds. nih.govgoogle.com

A common strategy involves the conversion of a flavanone to a flavone. For instance, naringenin (a flavanone) can be oxidized to apigenin (a flavone) using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a refluxing solvent such as 1,4-dioxane. koreascience.kr Once the apigenin skeleton is formed, further modifications like regioselective methylation can be attempted. Similarly, complex glycosides like diosmin can be hydrolyzed to their aglycone form, which can then be used as a scaffold for further synthesis, such as the preparation of acacetin (B1665396) and 6-iodoapigenin derivatives. nih.gov

Regioselective Functionalization and Methylation Methodologies

The most significant challenge in the synthesis of this compound is the regioselective introduction of the methyl group at the C-6 position. The hydroxyl groups of the apigenin scaffold exhibit different acidities and reactivities. The 7-OH group is the most acidic and is thus most easily alkylated under basic conditions. koreascience.kr The 5-OH group is significantly less reactive due to strong intramolecular hydrogen bonding with the C-4 keto group. koreascience.kr Direct methylation of apigenin often results in a mixture of products, with 7-O-methylapigenin (genkwanin) being a major product, while 6-methylation is not favored.

To overcome this, two primary strategies are employed:

Synthesis via Pre-functionalized Precursors: The most effective chemical approach is to construct the flavone skeleton using a starting material that already contains the desired C-6 methyl group. This involves starting the synthesis with a 2-hydroxy-6-methylacetophenone derivative. For example, the synthesis of the related 6-methoxyflavone (B191845) hispidulin (B1673257) was achieved by starting with 4-benzyloxy-2,3-dimethoxy-6-hydroxyacetophenone and building the flavone ring through the Baker-Venkataraman rearrangement. nih.gov A similar strategy, starting with a 6-methylated acetophenone, allows for the unambiguous placement of the methyl group on the final flavone core.

Enzymatic Methylation: Nature utilizes highly specific enzymes called O-methyltransferases (OMTs) to achieve regioselective methylation of flavonoids. wsu.edu Research has identified flavonoid OMTs that can catalyze methylation at specific positions. For instance, studies on sweet basil have characterized a set of OMTs with distinct substrate preferences and product specificities, capable of methylating the 7-, 6-, and 4'-positions. wsu.edu While primarily a biosynthetic mechanism, these enzymes hold potential for use in chemo-enzymatic strategies to produce specific methylated flavones.

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Direct Methylation of Apigenin | Attempted methylation of the apigenin scaffold using a methylating agent. | Synthetically direct in concept. | Poor regioselectivity; yields mixtures of O-methylated products, primarily at the 7-position. koreascience.kr |

| Synthesis from Pre-methylated Precursors | Total synthesis starting from a C-6 methylated A-ring precursor (e.g., 6-methyl-2-hydroxyacetophenone). | Unambiguous and complete control of regioselectivity. | Requires a multi-step synthesis of the specific starting material. nih.gov |

| Enzymatic Methylation | Use of specific O-methyltransferase (OMT) enzymes to catalyze methylation. wsu.edu | High regioselectivity and specificity. | Requires identification, isolation, and optimization of the correct enzyme; may be difficult to scale up. |

Development of Synthetic Analogs for Research Applications

Synthetic analogs of this compound are crucial tools for pharmacological research, particularly for studying structure-activity relationships (SAR) at the GABAA receptor. nih.gov By systematically modifying the structure of a lead compound, researchers can probe its interaction with the biological target and optimize its properties.

Following the discovery of this compound's activity at the benzodiazepine (B76468) binding site of the GABAA receptor, synthetic efforts have focused on creating analogs with varied substituents at the C-6 position. nih.gov These studies aim to understand how the size, electronics, and nature of the C-6 substituent influence the compound's ability to modulate the receptor. For example, a comparative study of flavones with different halogens at the C-6 position revealed distinct pharmacological profiles: 6-bromoflavone (B74378) acts as a positive modulator, while 6-fluoroflavone (B74384) and 6-chloroflavone (B190342) were found to be neutral modulators (antagonists). nih.gov This highlights the sensitivity of the receptor to small structural changes at this position and underscores the value of synthetic analogs in dissecting the molecular pharmacology of flavonoid-receptor interactions.

| Analog (Substituent at C-6) | Observed Pharmacological Profile at GABAA Receptor | Reference |

|---|---|---|

| 6-Bromoflavone | Positive Allosteric Modulator | nih.gov |

| 6-Fluoroflavone | Neutral Modulator (Antagonist) | nih.gov |

| 6-Chloroflavone | Neutral Modulator (Antagonist) | nih.gov |

| 6-Hydroxyflavone | Positive Allosteric Modulator with subtype preference | nih.gov |

Analytical Chemistry and Characterization Methodologies in 6 Methylapigenin Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is an essential tool in the analysis of phytocompounds like 6-Methylapigenin. It allows for the separation of the target molecule from other closely related compounds present in the source material. The choice of technique depends on the specific analytical goal, whether it is quantification, identification, or purification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids. ijpsjournal.comd-nb.info For this compound, reversed-phase HPLC using a C18 column is commonly employed. This method separates compounds based on their polarity. A gradient elution system, typically involving a mixture of an acidified aqueous solvent (e.g., water with formic acid) and an organic solvent like methanol (B129727) or acetonitrile, is used to achieve optimal separation. e-nps.or.kre-nps.or.kr

Detection is frequently accomplished using Ultraviolet (UV) or Photodiode Array (DAD) detectors. d-nb.infoe-nps.or.kr Flavonoids exhibit strong UV absorbance due to their chemical structure. A DAD detector can scan a range of wavelengths simultaneously, providing a UV spectrum for each peak, which aids in peak identification and purity assessment. e-nps.or.krnih.gov For apigenin (B1666066) derivatives, detection is often set around 254 nm, 270 nm, or 350 nm to maximize sensitivity. d-nb.infoe-nps.or.kr The identity of the this compound peak is confirmed by comparing its retention time and UV spectrum with that of a certified reference standard. e-nps.or.kr

Table 1: Illustrative HPLC-DAD Parameters for Flavonoid Analysis

| Parameter | Value |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm, 270 nm, 350 nm |

| Column Temperature | 25°C (Room Temperature) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that couples the separation power of LC with the mass analysis capability of mass spectrometry. ijpsjournal.comnih.gov This method is invaluable for both the definitive identification and precise quantification of this compound, even at low concentrations in complex biological matrices. mdpi.com After chromatographic separation, the compound is ionized, typically using electrospray ionization (ESI), and then detected by the mass spectrometer. ijpsjournal.comnih.gov

The mass spectrometer measures the mass-to-charge ratio (m/z) of the parent ion of this compound (C₁₆H₁₂O₅, molar mass: 284.267 g·mol⁻¹). wikipedia.org For higher certainty in identification, tandem mass spectrometry (MS/MS) is used. The parent ion is fragmented, and the resulting pattern of product ions provides a structural fingerprint that can be used to distinguish this compound from its isomers. nih.govresearchgate.net This fragmentation pattern is crucial for differentiating between various methylated flavones. nih.govresearchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Chemical Formula | C₁₆H₁₂O₅ |

| Molar Mass | 284.267 g·mol⁻¹ |

| Ionization Mode | ESI (Negative or Positive) |

| Parent Ion [M-H]⁻ | m/z 283.06 |

| Parent Ion [M+H]⁺ | m/z 285.07 |

| Key MS/MS Fragments | Neutral loss of a methyl radical (CH₃) and/or carbon monoxide (CO) |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents an advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). researchgate.net This results in significantly higher resolution, improved sensitivity, and much faster analysis times. UHPLC is particularly advantageous for separating complex mixtures of isomers, such as different methylated forms of apigenin. nih.govresearchgate.net The enhanced separation efficiency of UHPLC allows for a more accurate quantification and differentiation of this compound from other structurally similar flavonoids that might be present in a sample. mdpi.com The coupling of UHPLC with mass spectrometry (UHPLC-MS) provides a powerful platform for comprehensive metabolite profiling and quantification. researchgate.netmdpi.com

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers simplicity, cost-effectiveness, and high sample throughput, making it suitable for the rapid screening and quality control of herbal extracts. nih.gov For the analysis of this compound, a sample extract is applied as a narrow band onto an HPTLC plate coated with silica (B1680970) gel 60 F254. The plate is then developed in a chamber with an optimized mobile phase, such as a mixture of toluene, ethyl acetate (B1210297), and formic acid. nih.govnih.gov

After development, the separated bands are visualized under UV light (e.g., 254 nm or 366 nm). nih.govsigmaaldrich.com Quantification is performed using a densitometer, which measures the absorbance or fluorescence of the spot corresponding to this compound. The method is validated for parameters like linearity, precision, and accuracy. nih.govresearchgate.net

Table 3: Typical HPTLC Method Parameters for Flavonoid Separation

| Parameter | Description |

|---|---|

| Stationary Phase | Pre-coated Silica Gel 60 F254 HPTLC plates |

| Mobile Phase | Toluene : Ethyl Acetate : Formic Acid (e.g., 6:4:0.3 v/v/v) |

| Detection | Densitometric scanning at 254 nm or 366 nm |

| Rf Value | Specific to the compound and chromatographic conditions |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but its application to non-volatile compounds like flavonoids requires a chemical modification step known as derivatization. nih.govresearchgate.net Flavonoids such as this compound must be converted into more volatile derivatives, typically through silylation, to be amenable to GC analysis. researchgate.net In this process, active hydrogen atoms in the hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. researchgate.net

Once derivatized, the sample is injected into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. youtube.com GC is most powerful when coupled with a mass spectrometer (GC-MS). researchgate.netmdpi.com The mass spectrometer provides detailed information on the molecular weight and fragmentation pattern of the derivatized this compound, allowing for confident identification. researchgate.net

Spectroscopic Approaches for Structural Elucidation (Beyond Basic Identification)

The initial identification of this compound from Valeriana wallichii was accomplished using a combination of UV, Nuclear Magnetic Resonance (NMR), and mass spectral data. nih.gov NMR spectroscopy is particularly powerful for determining the precise structure of organic molecules. ijpsjournal.com One-dimensional NMR techniques like ¹H NMR and ¹³C NMR provide information about the types and chemical environments of hydrogen and carbon atoms in the molecule.

For a complex structure like this compound, two-dimensional NMR experiments are often required to piece together the molecular puzzle. These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. ijpsjournal.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity across the entire flavonoid skeleton and confirming the position of the methyl group at C-6. up.ac.za

Mass spectrometry, especially high-resolution mass spectrometry (HRMS), provides the exact molecular formula of the compound. ijpsjournal.com The fragmentation patterns observed in MS/MS experiments further corroborate the structure determined by NMR. up.ac.za

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Apigenin |

| Carbon Monoxide |

| Formic Acid |

| Luteolin |

| Methanol |

| Toluene |

| Ethyl Acetate |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of flavonoids like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are utilized to assign every proton and carbon in the molecule, confirming the core apigenin skeleton, the placement of hydroxyl groups, and the precise location of the methyl group at the C-6 position.

In ¹H NMR, the chemical shift (δ) of each proton, its multiplicity (e.g., singlet, doublet), and its coupling constants (J) reveal its chemical environment and proximity to other protons. For this compound, the protons on the B-ring typically appear as a distinct AA'XX' system, while the remaining aromatic protons on the A- and C-rings provide clear signals that confirm the substitution pattern. The singlet signal for the C-6 methyl group is a key diagnostic feature.

¹³C NMR spectroscopy complements the proton data by identifying the chemical shift of each carbon atom. The position of the C-6 methyl group significantly influences the chemical shifts of the surrounding carbon atoms in the A-ring compared to the unsubstituted apigenin, providing definitive evidence of its location.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound (Note: Data is illustrative, based on the known spectrum of apigenin and predictable substituent effects. Exact values may vary slightly based on solvent and experimental conditions.)

| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | - | 164.5 |

| 3 | 6.80 (s) | 103.1 |

| 4 | - | 182.5 |

| 5 | - | 158.0 |

| 6 | - | 109.5 |

| 7 | - | 163.8 |

| 8 | 6.45 (s) | 94.5 |

| 9 | - | 157.9 |

| 10 | - | 104.2 |

| 1' | - | 121.5 |

| 2' | 7.95 (d, J=8.8 Hz) | 128.9 |

| 3' | 6.93 (d, J=8.8 Hz) | 116.3 |

| 4' | - | 161.7 |

| 5' | 6.93 (d, J=8.8 Hz) | 116.3 |

| 6' | 7.95 (d, J=8.8 Hz) | 128.9 |

| 6-CH₃ | 2.20 (s) | 8.5 |

| 5-OH | 12.95 (s) | - |

| 7-OH | 10.85 (s) | - |

| 4'-OH | 10.40 (s) | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is a valuable technique for characterizing compounds containing chromophores—parts of a molecule responsible for its color by absorbing light. The flavonoid structure of this compound contains a conjugated system of double bonds, which acts as a chromophore and gives rise to a characteristic UV-Vis spectrum.

Flavone (B191248) spectra typically exhibit two major absorption bands:

Band I: Appears at longer wavelengths (typically 300-380 nm) and is associated with the electronic transitions in the cinnamoyl system (the B-ring and the C-ring C3-C4 bond).

Band II: Appears at shorter wavelengths (typically 240-280 nm) and corresponds to electronic transitions in the benzoyl system (the A-ring).

The precise wavelength of maximum absorbance (λmax) for each band is sensitive to the substitution pattern on the flavonoid skeleton. The presence of the methyl group at C-6 has a subtle but measurable effect on the electronic environment and thus the λmax values compared to apigenin. Methanol is a common solvent for these analyses as its UV cutoff is low (around 205 nm), preventing interference with the sample's spectrum. quora.com

Table 2: Typical UV-Vis Absorption Maxima for this compound in Methanol

| Solvent | Band | Absorption Maximum (λmax, nm) |

| Methanol | Band I | ~ 335 |

| Methanol | Band II | ~ 270 |

Method Validation for Reproducibility and Reliability in Research Samples (e.g., plant extracts)

To ensure that analytical methods used to quantify this compound in complex samples like plant extracts are reliable and reproducible, a process of method validation is essential. This process, guided by international standards such as the International Conference on Harmonisation (ICH) guidelines, demonstrates that an analytical procedure is suitable for its intended purpose. nih.gov For a High-Performance Liquid Chromatography (HPLC) method, key validation parameters are assessed.

Specificity/Selectivity: This ensures that the signal measured is unequivocally from this compound, without interference from other compounds in the plant extract matrix. This is often demonstrated by comparing the chromatograms of a blank matrix, the matrix spiked with the standard, and the standard solution itself. scielo.br

Linearity: Establishes a proportional relationship between the concentration of this compound and the analytical response (e.g., peak area). This is determined over a specified range of concentrations.

Precision: Measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. scienggj.orgresearchgate.net

Intermediate Precision (Inter-day precision): Evaluates variations within the same laboratory, but on different days, with different analysts, or on different equipment. scienggj.orgresearchgate.net

Accuracy: Determines the closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study, where a known amount of pure this compound standard is added to the plant extract, and the percentage of the added standard that is detected (% recovery) is calculated. scienggj.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Table 3: Summary of Typical HPLC Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Common Acceptance Criteria |

| Linearity | Correlation coefficient of the calibration curve | R² ≥ 0.999 |

| Accuracy | Percentage recovery of spiked analyte | 95% - 105% |

| Precision | Relative Standard Deviation (%RSD) | ≤ 2% |

| LOD | Signal-to-Noise Ratio | ~ 3:1 |

| LOQ | Signal-to-Noise Ratio | ~ 10:1 |

Chemical Fingerprinting and Quality Control Strategies for Natural Product Research

Given the inherent chemical complexity and variability of botanical materials, quality control is paramount. Chemical fingerprinting is a powerful strategy used to assess the quality and consistency of herbal extracts. ub.edu This approach generates a characteristic chemical profile, or "fingerprint," of the sample, typically using a chromatographic technique like High-Performance Thin-Layer Chromatography (HPTLC) or HPLC. scielo.brbenthambooks.com

Instead of focusing on a single active compound, a chemical fingerprint represents the entire ensemble of detectable phytochemicals. For an extract from a plant like Valeriana officinalis, the HPTLC or HPLC chromatogram would show a pattern of peaks or bands, with one corresponding to this compound. nih.gov This comprehensive fingerprint serves several quality control purposes:

Authentication: The fingerprint of a test sample can be compared to that of a certified botanical reference material to confirm its identity.

Consistency: Batch-to-batch consistency of a commercial herbal product can be monitored by ensuring the fingerprints are qualitatively and quantitatively similar.

Adulteration Detection: The presence of unexpected peaks or the absence of characteristic peaks can indicate contamination or adulteration with other plant species. scielo.br

HPTLC is particularly well-suited for fingerprinting due to its high throughput, allowing multiple samples to be analyzed in parallel on a single plate. youtube.com The resulting chromatograms, when viewed under different lighting conditions (e.g., UV 254 nm, UV 366 nm), provide a rich, multi-dimensional fingerprint that is unique to the plant material, ensuring its quality for research and development. nih.gov

Biological Activities and Mechanistic Studies in Vitro and Animal Models

Modulation of the GABAergic System

Interaction with GABA(A) Receptors: Binding Affinity and Potency

6-Methylapigenin, a flavonoid isolated from Valeriana wallichii, has demonstrated notable interaction with GABA(A) receptors. researchgate.netthieme-connect.denih.gov This compound acts as a competitive ligand at the benzodiazepine (B76468) binding site of the GABA(A) receptor. thieme-connect.denih.govthieme-connect.com Radioligand binding assays have been instrumental in quantifying this interaction.

Studies have shown that this compound displaces [3H]flunitrazepam, a classic benzodiazepine, from its binding site on rat brain membranes. researchgate.netnih.gov The inhibitory constant (Ki) for this displacement has been determined to be 495 nM. researchgate.netthieme-connect.denih.govthieme-connect.com This indicates a higher potency for this compound compared to its parent compound, apigenin (B1666066). researchgate.net Another study reported that this compound inhibited [3H]flunitrazepam binding at a concentration of 0.5 µM. nih.gov

The interaction of this compound with GABA(A) receptors is further characterized by its GABA ratio, which is the ratio of its Ki value in the presence versus the absence of GABA. A GABA ratio of 1.6 to 2.0 has been reported for this compound, suggesting it possesses agonistic properties at the benzodiazepine binding site. thieme-connect.denih.govthieme-connect.com For comparison, the full agonist diazepam exhibits a GABA ratio of 2.00 ± 0.10. thieme-connect.com

Table 1: Binding Affinity of this compound for the Benzodiazepine Binding Site

| Compound | Ki (nM) | GABA Ratio | Reference |

| This compound | 495 | 1.6 - 2.0 | researchgate.netthieme-connect.denih.govthieme-connect.com |

| Diazepam | - | 2.00 ± 0.10 | thieme-connect.com |

Ligand Binding Site Characterization (e.g., Benzodiazepine Binding Site)

Research has consistently identified the benzodiazepine binding site on the GABA(A) receptor as the primary target for this compound. researchgate.netthieme-connect.comnih.govresearchgate.netwikipedia.org This flavonoid is classified as a nonbenzodiazepine because its chemical structure differs from that of classical benzodiazepines, yet it binds to the same site. wikipedia.org The binding of this compound to this site is competitive, as demonstrated by its ability to displace radiolabeled benzodiazepines like [3H]flunitrazepam. researchgate.netthieme-connect.comresearchgate.net

The benzodiazepine binding site is located at the interface between the α and γ subunits of the GABA(A) receptor. dovepress.com Ligands that bind to this site can modulate the receptor's response to GABA, the primary inhibitory neurotransmitter in the central nervous system. nih.govnih.gov The agonistic properties suggested by the GABA ratio of this compound indicate that its binding likely enhances the effect of GABA, a characteristic of positive allosteric modulators. thieme-connect.denih.govthieme-connect.com

Allosteric Modulation of Chloride Currents in In Vitro Cellular Systems

The binding of this compound to the benzodiazepine site allosterically modulates the function of the GABA(A) receptor, which is a ligand-gated chloride ion channel. nih.govnih.govnih.gov Positive allosteric modulators at this site typically enhance the GABA-induced chloride ion influx, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission. nih.govmdpi.com

While direct studies on this compound's effect on chloride currents are not detailed in the provided results, the agonistic profile suggested by its GABA ratio strongly implies that it would act as a positive allosteric modulator. thieme-connect.denih.govthieme-connect.com This is in contrast to some other flavonoids, like apigenin, which has been reported to act as a negative allosteric modulator by reducing the GABA-induced chloride current. nih.gov The potentiation of GABA-induced currents is a key mechanism for the anxiolytic and sedative effects of benzodiazepines and other positive modulators. dovepress.com

Neuropharmacological Effects in Preclinical Animal Models

Anxiolytic Activity in Rodent Behavioral Assays (e.g., Elevated Plus Maze Test in mice)

The anxiolytic potential of this compound has been demonstrated in preclinical studies using rodent models of anxiety, most notably the elevated plus maze (EPM) test. researchgate.netnih.govresearchgate.net The EPM is a widely used assay to assess anxiety-related behavior in rodents, based on their natural aversion to open and elevated spaces. nih.govanimalab.eu An increase in the time spent and the number of entries into the open arms of the maze is indicative of an anxiolytic effect. nih.govanimalab.euopenaccessjournals.com

In studies with mice, this compound was found to possess anxiolytic properties. researchgate.netnih.govresearchgate.net Specifically, it increased the exploration and the duration of time spent in the open arms of the elevated plus maze. researchgate.netresearchgate.net This anxiolytic effect was observed at a dose of 1 mg/kg. researchgate.netresearchgate.net These findings suggest that this compound can reduce anxiety-like behavior in animal models, an effect that is consistent with its positive modulatory action on the GABA(A) receptor. nih.gov

Table 2: Anxiolytic Effects of this compound in the Elevated Plus Maze Test in Mice

| Compound | Dose | Effect | Reference |

| This compound | 1 mg/kg | Increased open arm exploration and duration | researchgate.netresearchgate.net |

Sedative and Sleep-Enhancing Properties in Animal Sleep Induction Models

Research into the direct sedative properties of this compound has shown that, when administered alone, it possesses minimal hypnotic effects in established animal models. In studies utilizing the thiopental-induced sleep model in mice, this compound did not significantly increase sleep duration at doses up to 10 mg/kg. google.com This suggests that the compound on its own is largely devoid of sedative properties at these concentrations. google.com Instead, its primary activity on the central nervous system appears to be anxiolytic, or anxiety-reducing, which was observed in mice at a dose of 1 mg/kg. google.comnih.gov This anxiolytic effect is attributed to its function as a ligand for the benzodiazepine binding site on the GABA-A receptor. researchgate.netresearchgate.net

Synergistic Interactions with Co-occurring Natural Products in Animal Models

A significant finding in the study of this compound is its ability to act synergistically with other natural compounds, most notably the flavonoid hesperidin. nih.govresearchgate.net While this compound alone does not induce sleep, it markedly potentiates the sedative and sleep-enhancing effects of hesperidin. researchgate.netnih.gov

| Treatment Group | Dose (mg/kg, i.p.) | Effect on Sleeping Time | Reference |

|---|---|---|---|

| This compound (MA) | 1 | No significant increase | researchgate.net |

| Hesperidin (HN) | 2 | No significant increase | researchgate.net |

| MA + HN (Co-administered) | 1 (MA) + 2 (HN) | Synergistic prolongation of sleep duration | researchgate.netresearchgate.net |

Research into Other Potential Bioactivities (In Vitro and Preclinical Animal Models)

Antioxidant Mechanisms and Cellular Protection Studies

Direct experimental research focused specifically on the antioxidant capacity of this compound is limited in the current scientific literature. However, flavonoids as a chemical class are widely recognized for their antioxidant properties. sjsu.edumdpi.com Their mechanism of action often involves scavenging free radicals and chelating metal ions, which helps protect cells from oxidative damage. nih.gov

The parent compound, apigenin, is a well-documented antioxidant. researchgate.net Studies on apigenin have shown that it can protect against oxidative stress, though the specific contribution of the methyl group at the 6-position in this compound to this activity has not been fully elucidated. Further investigation is required to determine if this compound shares the antioxidant and cellular protective effects of its parent compound.

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

There is a notable lack of direct in vitro or preclinical animal studies investigating the specific anti-inflammatory activity of this compound. Consequently, its effect on inflammatory pathways and the modulation of mediators like cytokines, cyclooxygenase-2 (COX-2), or nuclear factor-kappa B (NF-κB) remains uncharacterized.

For context, its parent flavonoid, apigenin, exhibits significant anti-inflammatory properties. oncotarget.com Apigenin has been shown to suppress the NF-κB and STAT3 signaling pathways, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibiting COX-2 expression. oncotarget.comnih.gov Whether the addition of a methyl group at the C-6 position alters these activities is a subject for future research.

Anti-proliferative and Cytotoxic Effects in Cancer Cell Lines

Scientific studies dedicated to evaluating the anti-proliferative and cytotoxic effects of this compound against cancer cell lines are not prevalent in the available literature. Flavonoids, as a broad category of natural compounds, are known to possess a range of anti-tumorigenic properties, including the ability to prevent cellular proliferation and induce cytotoxicity in cancer cells. sjsu.edu

Numerous studies have demonstrated the anti-cancer effects of the parent compound, apigenin, in various cancer models, including melanoma and non-small cell lung cancer cell lines. nih.govmdpi.com However, specific data on the efficacy of this compound are needed to understand how its structural difference influences its potential as an anti-proliferative agent.

Enzyme Inhibition Studies and In Silico Predictions for Biological Relevance (e.g., anti-aging)

This compound has been identified as a modulator of the GABA-A receptor, acting as a competitive ligand at the benzodiazepine binding site, which is a key mechanism for its anxiolytic effects. researchgate.net This represents a significant interaction with a critical protein target in the central nervous system.

Furthermore, in silico research has explored the potential of this compound as an anti-aging agent through the inhibition of enzymes responsible for skin aging. undana.ac.idresearchgate.net Molecular docking studies predict that this compound can bind to and potentially inhibit hyaluronidase (B3051955) and elastase, two key enzymes involved in the degradation of the extracellular matrix. researchgate.net The docking score, which indicates the binding affinity, suggests a potential inhibitory interaction. undana.ac.idresearchgate.net

| Target Enzyme | PDB ID | Docking Score (chemplp) | Biological Relevance | Reference |

|---|---|---|---|---|

| Hyaluronidase | 2JIE | -56.71 | Inhibition may prevent hyaluronic acid degradation, maintaining skin moisture. | researchgate.net |

| Elastase | 5JMY | -78.86 | Inhibition may prevent elastin (B1584352) degradation, maintaining skin elasticity. | researchgate.net |

Neuroprotective Potential in Specific Animal Models

This compound, a flavonoid primarily isolated from Valerian species such as Valeriana wallichii and Valeriana jatamansi, has been identified as a compound with notable activity on the central nervous system (CNS). researchgate.netresearchgate.netmdpi.com Research in various animal and in vitro models has highlighted its potential neuroprotective effects, particularly its anxiolytic and sedative properties, which are mechanistically linked to its interaction with the GABA-A receptor system. researchgate.netresearchgate.net

Studies utilizing mouse models have demonstrated the anxiolytic, or anxiety-reducing, capabilities of this compound. researchgate.netresearchgate.net In the elevated plus maze test, a standard preclinical assay for anxiety, the compound was observed to increase the exploration and time spent in the open arms of the maze, which is indicative of an anxiolytic effect. researchgate.net

Beyond its anxiolytic properties, this compound has also been reported to possess sedative and sleep-enhancing characteristics. researchgate.netmdpi.com Notably, research has shown that it can potentiate the sleep-enhancing properties of another flavonoid, hesperidin, suggesting a synergistic interaction between the two compounds within the CNS. researchgate.net

The mechanism underlying these CNS activities is attributed to this compound's function as a ligand for the benzodiazepine binding site of the GABA-A receptor. researchgate.netresearchgate.net In vitro biochemical assays confirmed this interaction, showing that this compound can displace [3H]flunitrazepam binding with a Ki-value of 495 nM. researchgate.netmdpi.com This demonstrates its specific affinity for this modulatory site on the major inhibitory neurotransmitter system in the brain. researchgate.net Further research has indicated that this compound exhibits a higher potency for modulating GABA-A receptors than its parent flavonoid, apigenin. researchgate.net

Interactive Data Table: Research Findings on this compound in Animal and In Vitro Models

| Animal Model / System | Test / Assay | Key Finding | Compound(s) |

| Mice | Elevated Plus Maze | Showed anxiolytic properties, evidenced by increased exploration of open arms. researchgate.netresearchgate.net | This compound |

| Mice | Sedation/Sleep Analysis | Potentiated the sleep-enhancing effects of hesperidin. researchgate.net | This compound & Hesperidin |

| In Vitro | Radioligand Binding Assay | Acted as a ligand for the benzodiazepine binding site of the GABA-A receptor (Ki = 495 nM). researchgate.netmdpi.com | This compound |

Structure Activity Relationship Sar Studies of 6 Methylapigenin

Elucidation of the Impact of 6-Methyl Substitution on Biological Activity Compared to Apigenin (B1666066)

The addition of a methyl group at the C6 position of the apigenin backbone significantly alters its biological activity. This substitution has been a key focus of SAR studies to understand how this modification affects the compound's interaction with biological targets.

One of the most notable effects of the 6-methyl group is on the compound's activity at GABA-A receptors. wikipedia.org 6-Methylapigenin acts as a positive modulator at the benzodiazepine (B76468) binding site of the GABA-A receptor, which is associated with its anxiolytic effects. wikipedia.orgnih.gov In contrast, while apigenin also interacts with GABA-A receptors, the presence of the 6-methyl group in this compound appears to enhance its specific activity. For instance, this compound has been shown to potentiate the sleep-enhancing properties of other flavonoids like hesperidin. nih.gov

Research has also explored the role of the 6-methyl group in the context of cancer therapy. While apigenin is known for its anticancer properties, modifications to its structure, such as methylation, are being investigated to enhance its efficacy. mdpi.com The presence of the 6-methyl group can influence how the compound interacts with cellular targets involved in cancer progression. mdpi.com

The table below summarizes the key differences in biological activity between apigenin and this compound, highlighting the impact of the 6-methyl substitution.

| Feature | Apigenin | This compound | Reference |

| GABA-A Receptor Activity | Modulator | Positive modulator at the benzodiazepine binding site | wikipedia.orgnih.gov |

| Anxiolytic Effects | Present | Present and well-documented | nih.gov |

| Interaction with Hesperidin | Not specified | Potentiates sleep-enhancing effects | nih.gov |

| Anticancer Properties | Established | Investigated for enhanced efficacy | mdpi.com |

Comparative SAR Analysis with Other Flavonoids (e.g., Chrysin (B1683763), Hispidulin (B1673257), Hesperidin)

Comparative SAR analysis provides valuable insights into how the structural features of this compound contribute to its unique biological activities when compared to other flavonoids like chrysin, hispidulin, and hesperidin.

Chrysin: Chrysin (5,7-dihydroxyflavone) lacks the 4'-hydroxyl group on the B-ring that is present in apigenin and this compound. This structural difference is significant as the 4'-hydroxyl group is often crucial for antioxidant activity and interaction with various enzymes. The absence of this group in chrysin likely alters its binding affinity and efficacy at various biological targets compared to this compound.

Hispidulin: Hispidulin (6-methoxyapigenin) is structurally very similar to this compound, with a methoxy (B1213986) group at the C6 position instead of a methyl group. Both compounds have been studied for their affinity to the benzodiazepine binding site of the GABA-A receptor. mdpi.com The subtle difference between a methyl and a methoxy group can influence the electronic and steric properties of the molecule, potentially leading to differences in binding affinity and functional activity.

Hesperidin: Hesperidin is a flavanone (B1672756) glycoside, meaning it has a saturated C2-C3 bond in the C-ring and is attached to a sugar moiety. In contrast, this compound is a flavone (B191248) aglycone with a double bond at C2-C3. This fundamental structural difference leads to significant variations in their physicochemical properties and biological activities. While this compound has been shown to potentiate the sedative and sleep-enhancing properties of hesperidin, they act through different mechanisms. nih.govresearchgate.net Hesperidin's activity is often attributed to its metabolic products after deglycosylation in the gut.

The following table provides a comparative overview of the structural features and related biological activities of these flavonoids.

| Flavonoid | Key Structural Features | Known Biological Activities | Reference |

| This compound | Apigenin backbone with a methyl group at C6. | Anxiolytic, potentiates hesperidin's effects, GABA-A receptor modulator. | wikipedia.orgnih.gov |

| Chrysin | Lacks the 4'-hydroxyl group on the B-ring. | Varied, but altered receptor interaction compared to apigenin derivatives. | |

| Hispidulin | Methoxy group at C6 instead of a methyl group. | Affinity for the benzodiazepine binding site of the GABA-A receptor. | mdpi.com |

| Hesperidin | Flavanone glycoside (saturated C2-C3 bond, sugar moiety). | Sedative, sleep-enhancing properties. | nih.govresearchgate.net |

Rational Design Principles for this compound Analogs and Derivatives

The rational design of analogs and derivatives of this compound is guided by SAR findings to improve its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile.

Key principles in the design of this compound analogs include:

Modification of the A-ring: The substitution pattern on the A-ring is critical for activity. Introducing different functional groups at the C6 position or other positions on the A-ring can modulate the compound's interaction with its targets. For instance, varying the size and electronegativity of the substituent at C6 could fine-tune its binding to the GABA-A receptor.

Modification of the B-ring: The hydroxylation pattern on the B-ring is known to be important for the biological activities of flavonoids. Altering the number and position of hydroxyl groups on the B-ring of this compound can impact its antioxidant properties and its ability to interact with specific enzymes and receptors.

Modification of the C-ring: The C-ring structure, including the C2-C3 double bond and the C4-keto group, is a hallmark of the flavone scaffold and is generally considered essential for its planar structure and many of its biological activities. mdpi.com However, modifications such as the synthesis of chalcone (B49325) or flavanone analogs could lead to compounds with different pharmacological profiles.

Glycosylation and Esterification: Adding sugar moieties (glycosylation) or acyl groups (esterification) to the hydroxyl groups of this compound can significantly alter its water solubility, bioavailability, and metabolic stability. These modifications can be used to create prodrugs that release the active this compound in a targeted manner.

The development of synthetic flavonoids based on the this compound scaffold aims to generate compounds with enhanced affinity for specific targets, such as the benzodiazepine binding site, while potentially reducing off-target effects. dovepress.com

Application of Computational Chemistry and Molecular Docking Approaches in SAR Elucidation

Computational chemistry and molecular docking have become indispensable tools in the SAR elucidation of this compound and its analogs. mdpi.comfmhr.org These in silico methods provide valuable insights into the molecular interactions between the flavonoid and its biological targets, helping to rationalize experimental findings and guide the design of new compounds. d-nb.info

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a receptor (e.g., the GABA-A receptor) to form a stable complex. plos.org By analyzing the binding mode and the interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) between this compound and the amino acid residues of the binding site, researchers can understand the structural basis for its activity. d-nb.info For example, docking studies can reveal why the 6-methyl group enhances binding affinity or selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. d-nb.info By analyzing a set of this compound analogs with varying substituents, QSAR models can be developed to predict the activity of new, untested compounds. This approach helps to prioritize the synthesis of the most promising analogs.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing researchers to assess the stability of the binding mode predicted by molecular docking and to understand how the flexibility of both the ligand and the receptor influences their interaction. mdpi.com

These computational approaches, when used in conjunction with experimental data, accelerate the process of drug discovery and development by providing a rational basis for the design of novel this compound-based therapeutic agents. fmhr.org

Future Research Directions and Translational Perspectives Preclinical Focus

Development of 6-Methylapigenin as a Pharmacological Probe for GABA(A) Receptor Subtype Research

This compound's interaction with the γ-aminobutyric acid type A (GABA(A)) receptor presents a compelling avenue for the development of a sophisticated pharmacological tool. nih.govwikipedia.org Isolated from Valeriana wallichii, this flavonoid has been identified as a ligand for the benzodiazepine (B76468) binding site on the GABA(A) receptor. researchgate.netsemanticscholar.org Unlike classical benzodiazepines, its unique chemical structure classifies it as a nonbenzodiazepine positive modulator. wikipedia.org This distinction is crucial, as it suggests a potentially different interaction with the receptor complex, which could be exploited for research purposes.

The GABA(A) receptors are a diverse family of ligand-gated ion channels, with varying subunit compositions (e.g., α1, α2, α3, α5) that determine their pharmacological properties and physiological functions. mdpi.comcardiff.ac.uk Developing this compound as a pharmacological probe could help in dissecting the specific roles of these different GABA(A) receptor subtypes. Its demonstrated anxiolytic properties in mice, without the sedative or muscle-relaxant effects typical of many benzodiazepines, hint at a degree of subtype selectivity. skums.ac.irresearchgate.net Future research should focus on detailed binding and functional assays across a panel of recombinant GABA(A) receptors with different subunit compositions to map its selectivity profile. Such studies would illuminate which receptor subtypes are responsible for its anxiolytic effects and could help in understanding the molecular basis of anxiety and sedation. nih.gov

Exploration of this compound as a Lead Compound for Novel Bioactive Agents (excluding human drug development)

The chemical scaffold of this compound serves as an excellent starting point for the synthesis of novel bioactive agents for non-human applications. Its inherent properties, including neuroprotection and anti-inflammatory effects, make it a versatile lead compound. researchgate.netnih.gov As a naturally occurring flavonoid, it possesses a structure that can be chemically modified to enhance specific activities or introduce new ones. mdpi.com

Research in this area could focus on several key objectives:

Enhancing Potency and Selectivity: Through medicinal chemistry approaches, derivatives of this compound could be synthesized to improve its affinity and efficacy at the GABA(A) receptor or other biological targets. researchgate.net

Broadening Bioactivity: Modifications to the flavonoid core could lead to new compounds with a wider range of applications, such as in agriculture (e.g., as a natural pesticide or growth promoter) or as a research tool to study other biological pathways. mdpi.com

Investigating Synergistic Effects: Studies have shown that this compound can act synergistically with other natural compounds, such as hesperidin, to enhance certain biological effects like sleep induction in animal models. researchgate.netfrontiersin.org Further exploration of these synergistic interactions could lead to the development of potent, multi-component bioactive formulations.

Advanced Mechanistic Investigations at the Molecular and Cellular Level for Diverse Bioactivities

While the interaction of this compound with GABA(A) receptors is a primary focus, a deeper understanding of its molecular and cellular mechanisms across its various reported bioactivities is essential. nih.govskums.ac.irnih.gov Preclinical studies have indicated its potential in neuroprotection, anti-inflammation, and even as a potential agent against certain pathogens. researchgate.netnih.govnih.gov

Future investigations should employ advanced techniques to unravel these mechanisms:

Neuroprotection: Research should delve into how this compound protects neurons from damage, exploring its effects on signaling cascades involved in apoptosis, oxidative stress, and neuroinflammation. researchgate.netisfcppharmaspire.comnih.gov

Anti-inflammatory Action: The anti-inflammatory properties of flavonoids are well-documented. nih.govnih.gov For this compound, studies should focus on its impact on key inflammatory pathways, such as the production of cytokines (e.g., TNF-alpha, IL-1beta) and the activity of enzymes like cyclooxygenase. nih.govnih.gov

Other Bioactivities: The broad biological activity of flavonoids suggests that this compound may have other, as-yet-undiscovered properties. nih.govnih.gov High-throughput screening and molecular docking studies could identify new protein targets and cellular pathways modulated by this compound. researchgate.net

Innovative Approaches in Biosynthetic Pathway Engineering for Enhanced Production

The natural abundance of this compound can be limited, making extraction from plant sources like Valeriana species inefficient for large-scale needs. researchgate.netneist.res.in Biosynthetic pathway engineering in microbial hosts like Escherichia coli or yeast offers a promising alternative for sustainable and scalable production. jmb.or.krnih.gov

The biosynthesis of this compound proceeds from the amino acid tyrosine through a series of enzymatic steps involving enzymes like tyrosine ammonia (B1221849) lyase (TAL), 4-coumaroyl-CoA ligase (4CL), chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavone (B191248) synthase (FNS), and O-methyltransferases. jmb.or.krnih.gov

Future research in this domain should concentrate on:

Pathway Optimization: Fine-tuning the expression levels of the biosynthetic genes and optimizing fermentation conditions can significantly increase the yield of this compound. jmb.or.krnih.gov

Host Strain Engineering: Modifying the metabolism of the microbial host to increase the supply of precursor molecules like tyrosine and malonyl-CoA can further boost production. jmb.or.kr

Comprehensive Preclinical Evaluation in Diverse In Vivo Animal Models for Efficacy and Specificity

To fully understand the potential of this compound, comprehensive preclinical evaluation in a variety of in vivo animal models is imperative. europa.eumdpi.com These studies are crucial for validating the efficacy and specificity of its biological activities observed in in vitro experiments.

The selection of appropriate animal models is critical and should be tailored to the specific bioactivity being investigated. nih.govgenoway.com

Neuropharmacological Effects: Models of anxiety, depression, and cognitive function in rodents can be used to further characterize the anxiolytic and neuroprotective effects of this compound. skums.ac.irresearchgate.net

Anti-inflammatory Activity: Animal models of acute and chronic inflammation, such as carrageenan-induced paw edema or cotton pellet-induced granuloma, can provide valuable data on its anti-inflammatory efficacy. asianjpr.comslideshare.netmdpi.com

Pharmacokinetics: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound are essential for understanding its bioavailability and designing effective dosing regimens in preclinical models. antineo.fr

The table below summarizes key preclinical findings for this compound.

| Bioactivity | Model System | Key Findings | Reference |

| Anxiolytic | Mouse models | Possesses anxiolytic effects without significant sedation or muscle relaxation. | wikipedia.orgskums.ac.ir |

| Sedative/Hypnotic | Mouse models | Potentiates sleep induced by hesperidin. | wikipedia.orgresearchgate.net |

| GABA(A) Receptor Modulation | In vitro (receptor binding) | Acts as a positive modulator at the benzodiazepine binding site. | nih.govwikipedia.org |

| Neuroprotection | In vitro cell culture | Potential to protect neurons from various insults. | researchgate.net |

| Anti-inflammatory | In vitro cell culture | Exhibits anti-inflammatory properties. | nih.gov |

Q & A

Q. 1.1. What standardized protocols exist for isolating 6-Methylapigenin from natural sources like Valeriana wallichii?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (column chromatography, HPLC). Key steps include:

- Plant material preparation : Lyophilized roots/rhizomes are ground and defatted using non-polar solvents .

- Fractionation : Bioactivity-guided fractionation using polarity-based solvents to isolate flavonoid-rich fractions .

- Characterization : Confirm identity via NMR (¹H, ¹³C) and mass spectrometry (HPLC-MS), comparing spectral data with literature .

- Purity verification : Report HPLC purity (>95%) and residual solvent analysis per ICH guidelines .

Q. 1.2. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what data must be reported?

Methodological Answer:

- NMR spectroscopy : Report chemical shifts (δ ppm) for all protons and carbons, emphasizing the 6-methyl group (δ ~2.5 ppm for CH₃) and hydroxyl protons (δ 9–12 ppm) .

- Mass spectrometry : Include molecular ion ([M+H]⁺) and fragmentation patterns to confirm the molecular formula (C₁₆H₁₂O₅) .

- Chromatography : Specify HPLC conditions (column type, mobile phase, retention time) and UV-Vis λmax (e.g., 268 nm for flavones) .

Advanced Research Questions

Q. 2.1. How can researchers resolve discrepancies in reported GABA-A receptor binding affinities of this compound across studies?

Methodological Answer: Discrepancies may arise from:

- Receptor subtype variability : Use recombinant GABA-A subtypes (e.g., α1β2γ2 vs. α2β3γ2) in radioligand binding assays to assess subtype-specific affinity .

- Assay conditions : Control variables like temperature, pH, and ion concentration (e.g., Cl⁻ levels affect receptor conformation) .

- Data normalization : Compare results to positive controls (e.g., diazepam) and report % inhibition at standardized concentrations (e.g., IC₅₀) .

- Reprodubility : Provide raw data and detailed protocols in Supporting Information to enable cross-validation .

Q. 2.2. What experimental strategies elucidate the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Derivative synthesis : Modify the methyl group (C6) or hydroxyl positions (C4′, C5, C7) via alkylation/acylation, followed by purity validation .

- In vitro screening : Test derivatives in GABA-A binding assays and functional assays (e.g., chloride influx in neuronal cultures) .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to GABA-A’s benzodiazepine site .

- Statistical analysis : Use ANOVA to compare bioactivity across derivatives, with post-hoc tests (e.g., Tukey’s) for significance .

Q. 2.3. How should researchers design studies to investigate synergistic effects between this compound and hesperidin?

Methodological Answer:

- Animal models : Use elevated plus maze or light-dark box tests in mice, administering combinations at subeffective doses to detect synergy .

- Dose-response matrices : Apply isobolographic analysis to calculate interaction indices (e.g., additive vs. synergistic) .

- Mechanistic studies : Measure GABA and serotonin levels via microdialysis or ELISA in brain regions post-treatment .

- Data reporting : Include confidence intervals for synergistic ratios and publish raw behavioral data in open-access repositories .

Q. 2.4. What methodologies address bioavailability challenges in this compound pharmacokinetic studies?

Methodological Answer:

- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility .

- Bioanalytical assays : Develop LC-MS/MS methods to quantify plasma concentrations (LOQ < 1 ng/mL) with deuterated internal standards .

- Pharmacokinetic modeling : Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and t½, reporting interspecies scaling factors .

Methodological Considerations for Data Reporting

Q. 3.1. How should researchers present conflicting data on this compound’s anxiolytic efficacy across rodent models?

Methodological Answer:

- Contextual analysis : Compare study designs (e.g., dosage, administration route, animal strain) and highlight confounding variables (e.g., stress-induced hyperthermia vs. naturalistic behavior) .

- Meta-analysis : Pool data using random-effects models to quantify heterogeneity (I² statistic) and identify moderators (e.g., gender, circadian rhythm) .

- Transparency : Disclose limitations (e.g., sample size, blinding) in the Discussion section and recommend standardized behavioral paradigms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.